Diacerein-13C6

Description

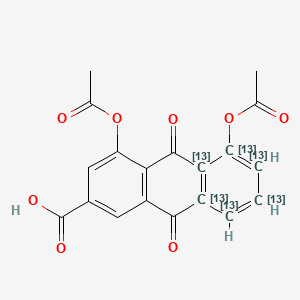

Structure

3D Structure

Properties

IUPAC Name |

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i3+1,4+1,5+1,11+1,13+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNLGDBUJLVSMA-TXOINDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC(=CC2=C1C(=O)[13C]3=[13C](C2=O)[13CH]=[13CH][13CH]=[13C]3OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Purity Assessment of Diacerein 13c6

Chemical Synthesis Routes for Site-Specific Carbon-13 Labeling of Diacerein (B1670377)

The synthesis of Diacerein-13C6 necessitates a multi-step approach that strategically introduces the carbon-13 isotopes at specific positions within the molecular framework. Based on the common synthetic pathways for anthraquinones, a plausible route for the synthesis of this compound, where the label is incorporated into one of the aromatic rings, would involve the use of a 13C6-labeled precursor. A common method for synthesizing the anthraquinone (B42736) core involves a Friedel-Crafts reaction.

A potential synthetic strategy could commence with a commercially available, uniformly labeled starting material such as [U-13C6]-phenol. nih.gov This labeled phenol (B47542) can then be utilized in a multi-step synthesis to construct the anthraquinone skeleton. One established method for diacerein synthesis involves the reaction of 3-nitrophthalic anhydride (B1165640) with m-cresol, followed by reduction, cyclization, diazotization, acetylation, and oxidation. To introduce the 13C6 label into one of the rings, a similar pathway could be envisioned where a 13C6-labeled analogue of one of the precursors is used.

A generalized synthetic scheme is proposed in the table below, highlighting the key transformations:

| Step | Reactants | Key Transformation | Product |

| 1 | [U-13C6]-Benzene | Bromination | [U-13C6]-Bromobenzene |

| 2 | [U-13C6]-Bromobenzene, 3,5-Dimethoxybenzoyl chloride | Friedel-Crafts Acylation | 13C6-labeled Benzophenone derivative |

| 3 | 13C6-labeled Benzophenone derivative | Intramolecular Cyclization | 13C6-labeled Anthrone derivative |

| 4 | 13C6-labeled Anthrone derivative | Oxidation | 13C6-labeled Rhein (B1680588) precursor |

| 5 | 13C6-labeled Rhein precursor | Acetylation | This compound |

This table represents a plausible synthetic approach based on known organic reactions for anthraquinone synthesis. The exact reagents and conditions would require specific optimization for this compound.

The site-specific placement of the six carbon-13 atoms is crucial for its function as an internal standard, ensuring that the labeled compound co-elutes with the unlabeled analyte and exhibits similar ionization efficiency in mass spectrometry, while being distinguishable by its mass-to-charge ratio.

Determination of Isotopic Enrichment and Purity in Synthesized this compound

The isotopic enrichment is a measure of the percentage of the compound that is fully labeled with the desired number of 13C atoms. This is calculated by analyzing the mass distribution of the molecular ion cluster in the mass spectrum. The relative intensities of the ion corresponding to this compound (M+6) and the ion of the unlabeled diacerein (M) are compared.

Key Parameters in Isotopic Enrichment Analysis:

| Parameter | Description | Method of Determination |

| Isotopic Purity | The percentage of the labeled compound that contains the specified number of heavy isotopes (in this case, six 13C atoms). | High-Resolution Mass Spectrometry (HRMS) |

| Chemical Purity | The percentage of the sample that is the desired compound, irrespective of its isotopic composition. | HPLC, Quantitative NMR (qNMR) |

| Mass Distribution Vector (MDV) | A representation of the fractional abundance of all isotopologues (M+0, M+1, M+2, etc.) of the compound. | Mass Spectrometry |

For a high-quality this compound internal standard, the isotopic enrichment should ideally be greater than 99%, with minimal contribution from other isotopologues. This ensures a strong and distinct signal for the labeled compound, minimizing any potential interference with the quantification of the unlabeled analyte.

Spectroscopic and Chromatographic Characterization of this compound to Confirm Labeling Position and Integrity

The structural integrity and the precise location of the carbon-13 labels in this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of unlabeled diacerein. However, the protons attached to the 13C-labeled carbon atoms will exhibit characteristic C-H coupling, leading to the splitting of their signals into doublets. This provides direct evidence of the location of the 13C labels.

¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for confirming the position of the labels. nih.govrsc.org The signals corresponding to the 13C-labeled carbon atoms will be significantly enhanced in intensity compared to the signals of the naturally abundant 13C atoms in the rest of the molecule. The chemical shifts of these enhanced signals will confirm that the labeling has occurred at the intended positions in the aromatic ring. oregonstate.edu

High-Performance Liquid Chromatography (HPLC):

HPLC is employed to assess the chemical purity of this compound and to ensure that it has the same chromatographic behavior as unlabeled diacerein. researchgate.netnih.gov A validated stability-indicating HPLC method is used, typically involving a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. pharmacophorejournal.com The retention time of this compound should be identical to that of an authentic standard of unlabeled diacerein under the same chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is used to confirm the molecular weight of this compound and to provide further evidence of its purity. nih.gov The mass spectrometer will detect a molecular ion with a mass-to-charge ratio that is six units higher than that of unlabeled diacerein, confirming the successful incorporation of the six carbon-13 atoms.

The following table summarizes the analytical techniques used for characterization:

| Technique | Purpose | Expected Outcome for this compound |

| ¹H NMR | Confirming the position of 13C labels | Splitting of proton signals adjacent to 13C atoms into doublets. |

| ¹³C NMR | Confirming the position and enrichment of 13C labels | Highly enhanced signals for the six labeled carbon atoms. |

| HPLC | Assessing chemical purity and chromatographic identity | Identical retention time to unlabeled diacerein. |

| LC-MS | Confirming molecular weight and isotopic incorporation | Detection of a molecular ion with m/z six units higher than unlabeled diacerein. |

Through the rigorous application of these synthetic and analytical methodologies, high-purity this compound can be produced, providing a reliable and essential tool for advanced pharmaceutical research.

Advanced Analytical Methodologies Employing Diacerein 13c6 As an Internal Standard

Development of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Diacerein (B1670377) and its Metabolite, Rhein (B1680588)

Diacerein is a prodrug that is rapidly metabolized in vivo to its active form, Rhein mdpi.comscielo.brscielo.br. Therefore, analytical methods often focus on the quantification of Rhein in biological fluids to assess the pharmacokinetic profile of Diacerein. The development of sensitive and selective LC-MS/MS methods is crucial for this purpose. These methods typically involve chromatographic separation of analytes from the biological matrix, followed by detection using tandem mass spectrometry. The use of a SIL-IS like Diacerein-13C6 (or its metabolite analogue, Rhein-13C6) is integral to these methods, allowing for accurate quantification even in the presence of interfering matrix components mdpi.comscielo.brscielo.brcaymanchem.com. For instance, methods for quantifying Rhein in plasma have been successfully developed and validated, demonstrating good sensitivity and selectivity mdpi.comscielo.br. These methods often employ reversed-phase chromatography with mobile phases comprising ammonium (B1175870) acetate (B1210297) and acetonitrile, with detection in negative ion mode using multiple reaction monitoring (MRM) mdpi.comscielo.br.

Method Validation Parameters and Performance Characteristics in Preclinical Bioanalytical Assays

Rigorous validation of bioanalytical methods is essential to ensure the reliability and suitability of the data generated. This validation encompasses several key parameters, including specificity, selectivity, precision, accuracy, linearity, range, recovery, and stability ajpsonline.comnih.govau.dkeuropa.eu. The incorporation of a SIL-IS like this compound plays a pivotal role in achieving acceptable performance characteristics for these parameters.

Specificity and Selectivity Assessment Utilizing this compound

Specificity and selectivity are critical to ensure that the LC-MS/MS method accurately measures the target analyte (Diacerein and/or Rhein) in the presence of other components in the biological matrix, such as endogenous compounds, metabolites, or other co-administered drugs nih.govresearchgate.netresearchgate.net. The use of this compound as an internal standard aids in this assessment. By monitoring the characteristic mass transitions for both the analyte and the isotopically labeled standard, and ensuring the absence of interference from the biological matrix at these specific transitions and retention times, the method's specificity can be confirmed mdpi.comajptr.com. The presence of this compound, with its distinct mass-to-charge ratio, allows for the differentiation of the analyte signal from potential matrix interferences, thereby confirming the selectivity of the assay nih.govresearchgate.netpsu.edu.

Evaluation of Precision and Accuracy through Isotopic Internal Standard Calibration

Table 1: Representative Precision and Accuracy Data (Illustrative based on similar studies)

| Parameter | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Rhein | Low QC | < 5.0 | < 7.0 | 95.0 - 102.0 |

| Medium QC | < 4.0 | < 6.0 | 97.0 - 101.0 | |

| High QC | < 3.0 | < 5.0 | 98.0 - 100.0 |

Note: CV = Coefficient of Variation; QC = Quality Control. Data is illustrative and based on typical performance observed in LC-MS/MS bioanalytical studies for similar analytes.

Linearity and Range Determination in Quantitative Chromatographic Assays

Table 2: Representative Linearity and Range Data (Illustrative)

| Analyte | Calibration Range (nM) | Correlation Coefficient (R²) |

| Rhein | 7.81 - 2000.00 | > 0.99 |

Note: Data is illustrative and based on typical performance observed in LC-MS/MS bioanalytical studies for similar analytes.

Recovery and Extraction Efficiency Analysis in Complex Biological Matrices

Extraction efficiency refers to the proportion of the analyte that is successfully recovered from the biological matrix during sample preparation. This parameter is critical, as incomplete or variable recovery can significantly impact the accuracy of the assay mdpi.combioanalysis-zone.com. SIL-IS, by virtue of their similar physicochemical properties to the analyte, are expected to exhibit comparable extraction recovery. By comparing the signal of the analyte to that of the this compound IS, any losses incurred during the extraction process are effectively normalized wuxiapptec.commdpi.com. Studies have reported high extraction recoveries, often above 80%, for analytes in biological matrices when using appropriate internal standards scielo.brmdpi.com.

Table 3: Representative Extraction Recovery Data (Illustrative)

| Matrix | Analyte/IS | Extraction Recovery (%) |

| Plasma | Rhein | 80.1 - 104.2 |

| Plasma | IS | Similar to analyte |

Note: Data is illustrative and based on typical performance observed in LC-MS/MS bioanalytical studies for similar analytes.

Mitigation of Matrix Effects and Enhancement of Ionization Efficiency by this compound

Compound List:

Diacerein

Rhein

this compound

Rhein-13C6

Assessment of Stability of Diacerein and this compound in Processed Samples and Biological Specimens

The stability of both the analyte (diacerein) and its stable isotope-labeled internal standard (this compound) is paramount for the accuracy of quantitative analysis. While specific stability data for this compound in various matrices are often proprietary or context-dependent, the stability profile of diacerein itself provides a strong indication of the expected behavior. Diacerein has been subjected to various stress conditions to evaluate its degradation pathways and to develop stability-indicating analytical methods.

Studies have shown that diacerein exhibits differential stability under various stress conditions:

Acid Hydrolysis and Oxidation: Diacerein remains stable under acidic hydrolysis and oxidative stress conditions nih.gov.

Alkaline Hydrolysis, Thermal Degradation, and Photolysis: The compound is susceptible to degradation under alkaline hydrolytic conditions, as well as during thermal stress and photolysis nih.gov.

For this compound to function effectively as an internal standard, it must exhibit similar chemical and physical properties to diacerein, including comparable stability under the analytical conditions researchgate.netchiron.no. This necessitates that this compound is stable throughout the sample preparation, extraction, and analytical process. Storage recommendations for this compound typically involve refrigeration at 4°C hoelzel-biotech.com or freezing at -20°C raybiotech.com, underscoring the importance of controlled temperature conditions to maintain its integrity. The stability of stock solutions of diacerein has been reported to be maintained for up to a week when protected from light nih.gov, suggesting that similar precautions would be necessary for this compound to prevent degradation and ensure its reliability as an internal standard.

Table 1: Stability of Diacerein Under Various Stress Conditions

| Stress Condition | Observed Stability/Degradation | Reference |

| Acid Hydrolysis | Stable | nih.gov |

| Oxidation | Stable | nih.gov |

| Alkaline Hydrolysis | Degraded | nih.gov |

| Thermal Degradation | Degraded | nih.gov |

| Photolysis | Degraded | nih.gov |

| Stock Solution (protected from light) | Stable for up to 1 week | nih.gov |

Robustness Evaluation of Developed Analytical Methods

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, ensuring reproducibility and reliability. For analytical methods employing diacerein, often coupled with this compound as an internal standard, robustness is a critical validation parameter. This evaluation typically involves systematically altering key chromatographic and detection conditions and assessing the impact on the analytical outcome, usually quantified by the relative standard deviation (RSD) of the results.

Commonly investigated parameters for assessing robustness include:

Flow Rate: Variations of ±10% from the optimal flow rate.

Mobile Phase Composition: Changes in the percentage of organic solvent (e.g., ±2%) or buffer pH (e.g., ±0.2 units).

Detection Wavelength: Minor shifts in the selected wavelength for UV detection (e.g., ±5 nm or testing adjacent wavelengths like 252 nm vs. 256 nm).

When methods are designed to be robust, these minor variations result in minimal changes to the chromatogram and, consequently, to the calculated analyte concentrations. This is typically demonstrated by achieving low RSD values, generally below 2%, across the tested parameter ranges. For instance, studies have reported RSD values of less than 2% for robustness tests involving changes in flow rate, mobile phase composition, and detection wavelength nih.govsphinxsai.comrjptonline.org.

Table 2: Parameters Assessed for Method Robustness

| Parameter Varied | Typical Variation Range | Expected Impact on Results | Reported RSD for Robustness | Reference |

| Flow Rate | ±10% | Minimal change | < 2% | nih.gov |

| Organic Content (Mobile Phase) | ±2% | Minimal change | < 2% | nih.gov |

| Detection Wavelength | ±5 nm | Minimal change | < 2% | nih.gov |

| Mobile Phase pH | ±0.2 units | Minimal change | < 2% | nih.gov |

| Alternative Wavelengths | e.g., 252 nm vs. 256 nm | Minimal change | 0.398% and 0.421% | sphinxsai.com |

Application of High-Resolution Mass Spectrometry (HRMS) for Comprehensive Qualitative and Quantitative Analysis

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful analytical technique offering enhanced capabilities for both qualitative identification and precise quantitative analysis. When coupled with liquid chromatography (LC), HRMS systems, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, provide accurate mass measurements, enabling the confident identification of compounds and the differentiation of isobaric species. This is particularly advantageous for complex samples where matrix interference is a significant concern.

The utility of HRMS in conjunction with stable isotope-labeled internal standards like this compound is substantial. SIL-IS are critical for correcting systematic errors and variability inherent in sample preparation and instrumental analysis, including matrix effects and variations in ionization efficiency researchgate.netchiron.nonih.gov. HRMS, by providing full-scan data, allows for the extraction of ion chromatograms (EICs) for both the analyte and the internal standard from the same dataset, facilitating accurate ratio-based quantification nih.gov.

Key advantages of HRMS in analytical workflows that would benefit from this compound include:

Enhanced Selectivity and Specificity: The high mass accuracy of HRMS allows for the selection of specific ions based on their exact mass, leading to improved selectivity and reduced interference from matrix components nih.govifremer.fr.

Untargeted and Retrospective Analysis: HRMS can acquire data across a broad mass range, enabling the simultaneous detection of multiple analytes and the retrospective analysis of data for compounds not initially targeted ifremer.frmdpi.com. This is invaluable for discovering novel metabolites or impurities.

Simplified Assay Development: Unlike tandem mass spectrometry (MS/MS) using triple quadrupole instruments that require optimization of precursor and product ions, HRMS typically uses generic tuning settings, simplifying the development of new quantitative assays nih.gov.

Accurate Quantification: When used with an appropriate SIL-IS like this compound, HRMS can achieve high accuracy and precision in quantitative measurements, compensating for ion suppression or enhancement effects that can plague lower-resolution techniques nih.govnih.govifremer.fr.

While direct studies detailing the use of HRMS specifically for this compound are not extensively published in the provided snippets, the principles of using SIL-IS with HRMS are well-established for various analytes. This compound, with its precisely defined mass shift due to the ¹³C incorporation, is ideally suited for detection and quantification by HRMS, ensuring that variations in sample matrix or instrument performance are effectively accounted for, thereby providing highly reliable quantitative data for diacerein in diverse samples.

Compound List:

Diacerein

this compound

Pharmacokinetic and Metabolic Pathway Elucidation Using Diacerein 13c6 in Preclinical Models

Tracer Studies for Investigating Diacerein (B1670377) Absorption and Distribution Dynamics in Animal Models

Tracer studies utilizing Diacerein-13C6 are instrumental in delineating the absorption and distribution kinetics in preclinical animal models, such as rats and dogs. When this compound is administered, it undergoes complete deacetylation to its active metabolite, Rhein-13C6, before entering systemic circulation. nih.govnih.gov The presence of the stable isotope label allows researchers to track the movement of the drug-derived molecules with high sensitivity and specificity.

Following oral administration in rat models, the labeled tracer can be monitored in blood samples collected over time. This reveals that the active metabolite, Rhein-13C6, is rapidly absorbed from the gastrointestinal tract. The ability to distinguish the exogenous labeled compound from any potential endogenous molecules of similar mass ensures the accuracy of pharmacokinetic profiling. nih.govmdpi.com The distribution phase can be studied by analyzing various tissues at terminal time points. These studies demonstrate the extent to which the active metabolite penetrates target tissues, such as the synovial fluid in joints, as well as organs involved in metabolism and excretion like the liver and kidneys. nih.gov

Detailed Characterization of Diacerein Biotransformation Pathways to Rhein (B1680588) and its Conjugates using Labeled Tracers

The use of this compound is particularly advantageous for elucidating the complete metabolic fate of the drug. The stable isotope label is retained throughout the biotransformation process, acting as a conserved signature to identify all subsequent metabolites.

The primary metabolic pathway begins with the rapid and complete conversion of this compound to Rhein-13C6 in the gut and liver. nih.gov This initial deacetylation step is followed by extensive phase II metabolism of Rhein-13C6. The primary conjugation reactions are glucuronidation and sulfation, leading to the formation of Rhein-13C6-glucuronide and Rhein-13C6-sulfate. nih.govnih.gov In preclinical rat models, these conjugated metabolites are the predominant forms found in circulation and excreta. nih.gov

Quantitative Analysis of Diacerein and Metabolite Exposure in Various Preclinical Species

Quantitative analysis in preclinical species is fundamental to understanding a drug's behavior and establishing a basis for human dose prediction. This compound facilitates highly accurate quantification of the parent drug's metabolites, providing precise exposure data.

By administering a known dose of this compound to animal models like rats and collecting serial blood samples, a detailed plasma concentration-time profile of the labeled active metabolite, Rhein-13C6, can be constructed. nih.gov This allows for the precise calculation of key pharmacokinetic parameters that define absorption.

Interactive Table 1: Illustrative Pharmacokinetic Parameters of Rhein-13C6 in Rats Following a Single Oral Dose of this compound Note: The data below are representative values based on typical findings in preclinical rat studies and are for illustrative purposes.

| Parameter | Value | Unit | Description |

| Cmax | 7800 | ng/mL | Maximum observed plasma concentration of Rhein-13C6. |

| Tmax | 2.5 | h | Time to reach the maximum plasma concentration. |

| AUC(0-24h) | 35000 | ng·h/mL | Area under the plasma concentration-time curve from 0 to 24 hours, representing total drug exposure over that period. |

| t1/2 | 4.5 | h | The elimination half-life of Rhein-13C6 from the plasma. |

These parameters, derived from tracing the 13C6-labeled metabolite, provide a clear picture of the rate and extent of drug absorption in a specific preclinical species.

To understand where the drug goes after absorption, tissue distribution studies are performed. Following administration of this compound, concentrations of the labeled metabolites (Rhein-13C6 and its conjugates) are measured in various tissues and biofluids collected at different time points. This quantitative mapping reveals the extent of distribution into target and non-target organs.

Interactive Table 2: Representative Tissue Distribution of Total 13C6-labeled Metabolites in Rats 4 Hours Post-Oral Administration of this compound Note: The data below are illustrative and represent the concentration of all drug-derived material containing the 13C6 label.

| Tissue / Biofluid | Concentration (ng-equivalents/g) | Tissue-to-Plasma Ratio |

| Plasma | 6500 | 1.0 |

| Liver | 18500 | 2.8 |

| Kidney | 25000 | 3.8 |

| Synovial Fluid | 800 | 0.12 |

| Intestine | 12000 | 1.8 |

High concentrations of the 13C6 label in the liver and kidney are expected, reflecting their central roles in metabolism and excretion, respectively. nih.gov The presence of the label in synovial fluid confirms that the active metabolite reaches its therapeutic target site. nih.gov

Studies show that the vast majority of the administered dose is recovered in the urine, primarily as conjugated metabolites of Rhein. nih.govscielo.br This indicates that renal excretion is the main pathway of elimination for Diacerein metabolites.

Interactive Table 3: Illustrative Cumulative Excretion of 13C6 Label in Rats Following a Single Oral Dose of this compound Note: Values are representative of typical findings in preclinical studies.

| Time Interval (h) | % of Dose in Urine | % of Dose in Feces | Total % of Dose Recovered |

| 0-24 | 75.5 | 15.2 | 90.7 |

| 24-48 | 4.1 | 1.8 | 96.6 |

| 48-72 | 0.8 | 0.5 | 97.9 |

The high rate of recovery of the 13C6 label demonstrates efficient elimination from the body, with the renal route being dominant.

Metabolic Flux Analysis and Pathway Mapping Utilizing Carbon-13 Labeled Diacerein and Related Substrates

Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com While typically used with nutrient tracers like 13C-glucose to map central carbon metabolism, the principles can be adapted to study the impact of a drug on cellular metabolism.

By introducing this compound to in vitro cell cultures (e.g., chondrocytes, the target cells in osteoarthritis) that are also being fed a primary labeled nutrient (like [U-13C]-glucose), researchers can probe the drug's mechanism of action at a metabolic level. nih.gov The analysis would not track the incorporation of Diacerein's carbon into central pathways, but rather how its presence alters the flux of glucose-derived carbons through key metabolic networks like glycolysis and the tricarboxylic acid (TCA) cycle.

For example, Diacerein is known to inhibit inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Inflammatory states often cause significant shifts in cellular metabolism. By using 13C-MFA, it would be possible to quantify how this compound treatment reverses or alters these inflammatory-driven metabolic shifts. Changes in the labeling patterns of metabolites like lactate, citrate, or succinate (B1194679) would provide quantitative insights into the drug's effect on specific enzymatic pathways, offering a deeper understanding of its pharmacological effects beyond simple receptor binding or enzyme inhibition. mdpi.com This approach can map the downstream metabolic consequences of the drug's primary action, potentially identifying new biomarkers of drug response or novel mechanisms of action.

Preclinical Mechanistic Investigations of Diacerein Utilizing Labeled Compounds

Molecular and Cellular Mechanisms of Diacerein (B1670377) Action in In Vitro Systems

Diacerein's therapeutic effects are largely attributed to its ability to modulate key inflammatory pathways and cellular signaling cascades within in vitro systems.

Modulation of Inflammatory Cytokine Pathways, Specifically Interleukin-1 Beta (IL-1β) System

A primary mechanism of diacerein involves the inhibition of the interleukin-1 beta (IL-1β) system, a critical pro-inflammatory cytokine implicated in the pathogenesis of various inflammatory conditions, including osteoarthritis. Diacerein and its active metabolite, rhein (B1680588), have been demonstrated to significantly inhibit the production and secretion of IL-1β in various cell types.

Inhibition of IL-1β Production and Secretion: Rhein, the active metabolite of diacerein, mitigates the increase in IL-1β transcription and secretion induced by stimuli such as SARS-CoV-2 infection in human peripheral blood mononuclear cells (PBMCs) frontiersin.org. Studies using human osteoarthritic synovial tissue and cartilage cultures have shown that diacerein and rhein significantly inhibit lipopolysaccharide (LPS)-induced IL-1β production core.ac.ukresearchgate.net. Diacerein also inhibits IL-1β-induced expression of matrix metalloproteinase-13 (MMP-13) researchgate.net.

Modulation of Inflammasome Activation: Diacerein has been shown to reduce inflammasome activation, specifically targeting the NLRP3 inflammasome and its downstream components, caspase-1 and Gasdermin-D (GSDM-D) frontiersin.org.

Inhibition of Downstream Signaling: Diacerein inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells inhibitor, alpha (IκBα) phosphorylation, thereby blocking nuclear factor kappa-B (NF-κB) activation and subsequent gene transcription frontiersin.orgnih.govoup.commdpi.com. It also inhibits IL-1 converting enzyme (ICE), which is crucial for IL-1β activation frontiersin.org. Furthermore, diacerein has been shown to inhibit IL-1β downstream mediated apoptosis nih.gov.

Effects on Other Cytokines: Beyond IL-1β, diacerein also influences other inflammatory mediators, including IL-6 and Tumor Necrosis Factor-alpha (TNF-α), by reducing their expression and serum levels oup.comnih.govresearchgate.net.

Table 1: Diacerein's Modulation of Inflammatory Cytokines In Vitro

| Cytokine/Mediator | Effect of Diacerein/Rhein | Cell Type/System | Key Finding | Reference |

| IL-1β | Inhibition of production/secretion | PBMCs, Synovial Tissue, Cartilage | Decreased IL-1β secretion (p < 0.05) | frontiersin.org |

| IL-1β | Inhibition of production | Human OA synovial tissue & cartilage | Significantly inhibited LPS-induced IL-1β production | core.ac.ukresearchgate.net |

| IL-1β | Inhibition of expression | Various models | Reduced IL-1β expression | oup.comnih.govresearchgate.net |

| IL-1β | Inhibition of activity | Cartilage | Inhibits IL-1β activity | researchgate.net |

| IL-1β | Inhibition of downstream apoptosis | Cancer cells | Inhibits IL-1β downstream mediated apoptosis | nih.gov |

| IL-6 | Inhibition of expression/secretion | Various models | Reduced IL-6 levels | oup.comnih.govresearchgate.net |

| TNF-α | Inhibition of expression/secretion | Various models | Reduced TNF-α levels | oup.comnih.govresearchgate.net |

| NF-κB | Inhibition of activation | Various cell types | Blocks NF-κB activation | frontiersin.orgnih.govoup.commdpi.com |

| Caspase-1 | Inhibition of activity | PBMCs | Modulates caspase-1 activity | frontiersin.org |

| NLRP3 inflammasome | Inhibition | PBMCs | Reduces NLRP3 inflammasome activation | frontiersin.org |

Investigation of Impact on Cellular Signaling Cascades

Diacerein influences multiple intracellular signaling pathways critical for cellular function and inflammatory responses.

MAPK and Related Pathways: Diacerein inhibits the mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinases (ERK) pathway frontiersin.org. It also suppresses STAT3, MAPK, and Akt pathways in breast cancer cells, often as a consequence of upstream IL-6/IL-6R signaling inhibition nih.gov. In other contexts, it has been shown to inhibit JAK1, JAK2, MAPK, and STAT3 phosphorylation researchgate.net.

Endoplasmic Reticulum (ER) Stress: Diacerein treatment can reduce ER stress in liver and adipose tissue by decreasing PERK phosphorylation, a key mediator of the unfolded protein response oup.comoup.com.

Insulin (B600854) Signaling Modulators: Diacerein administration reduces the expression and activity of negative modulators of insulin signaling, such as Protein Tyrosine Phosphatase 1B (PTP1B), thereby improving insulin-induced insulin resistance (IR) and IRS-1 tyrosine phosphorylation in the liver, muscle, and adipose tissue oup.comresearchgate.netoup.com.

Chondrogenesis Signaling: Diacerein has been shown to enhance chondrogenesis in mesenchymal stem cells, potentially by activating the Transforming Growth Factor-beta (TGF-β) pathway and upregulating SOX9, a key regulator of chondrogenesis researchgate.netbrieflands.com.

Table 2: Diacerein's Impact on Cellular Signaling Cascades

| Signaling Pathway/Component | Effect of Diacerein | Cell Type/System | Key Finding | Reference |

| MEK/ERK | Inhibition | Various | Inhibits MEK/ERK pathway | frontiersin.org |

| NF-κB | Inhibition | Various | Blocks NF-κB activation | frontiersin.orgnih.govoup.commdpi.com |

| STAT3 | Inhibition | Breast Cancer Cells | Cytosolic accumulation of STAT3 | nih.gov |

| STAT3 | Inhibition | Various | Suppresses STAT3 pathway | nih.gov |

| MAPK | Inhibition | Breast Cancer Cells | Suppresses MAPK pathway | nih.gov |

| MAPK | Inhibition | Various | Inhibits MAPK phosphorylation | researchgate.net |

| ER Stress (PERK) | Reduction | Liver, Adipose Tissue | Reduces PERK phosphorylation | oup.comoup.com |

| PTP1B | Reduction | Liver, Muscle, Adipose Tissue | Reduces PTP1B expression | oup.comresearchgate.netoup.com |

| TGF-β Pathway | Activation | Chondrocytes | Increases TGF-β expression | researchgate.netbrieflands.com |

| SOX9 | Activation | Chondrocytes | Enhances SOX9 expression | researchgate.netbrieflands.com |

Effects on Cartilage Metabolism and Extracellular Matrix Component Synthesis/Degradation in Animal Models

In preclinical animal models, diacerein demonstrates significant effects on cartilage health by modulating the balance between synthesis and degradation of extracellular matrix (ECM) components.

Moderation of Cartilage Degradation: Diacerein has been shown to moderate cartilage degradation in animal models of osteoarthritis researchgate.net. It effectively reduces the DNA fragmentation and death of chondrocytes, the cells responsible for maintaining cartilage researchgate.net.

ECM Component Regulation: Diacerein decreases levels of cartilage-degrading enzymes like collagenase researchgate.net. Conversely, it stimulates the production of key ECM components, including aggrecan, proteoglycans, hyaluronic acid, and type II collagen researchgate.netbrieflands.comvinmec.com. This dual action of inhibiting degradation and promoting synthesis contributes to its chondroprotective effects.

Inhibition of Catabolic Enzymes: Diacerein inhibits IL-1β-induced expression of cartilage-degrading enzymes and has been shown to decrease MMP-13 levels in synoviocytes researchgate.netoup.com.

Prevention of Cartilage Breakdown: Studies in animal models indicate that diacerein can prevent cartilage breakdown and slow the progression of cartilage lesions scielo.brjcdr.net.

Table 3: Diacerein's Effects on Cartilage Metabolism in Animal Models

| ECM Component/Process | Effect of Diacerein | Animal Model/System | Key Finding | Reference |

| Cartilage Degradation | Moderation | OA Models | Moderates cartilage degradation | researchgate.net |

| Chondrocyte Death | Reduction | OA Models | Reduces DNA fragmentation & death | researchgate.net |

| Collagenase | Decrease | Dogs, Rabbits | Decreased collagenase levels | researchgate.net |

| Hydroxyproline (B1673980)/Proteoglycans | Reduction of loss | Mouse cartilage | Decreased loss of hydroxyproline & proteoglycans | researchgate.net |

| Inducible NO Synthase | Decrease | Dog cartilage | Decreased iNOS | researchgate.net |

| MMP-13 | Inhibition | Synoviocytes | Diminished MMP-13 levels | oup.com |

| Aggrecan, Proteoglycan, Hyaluronic acid, Type II collagen | Stimulation of production | Various models | Stimulates production of ECM components | researchgate.netbrieflands.comvinmec.com |

| Cartilage Breakdown | Prevention | Various models | Prevents cartilage breakdown | scielo.brjcdr.net |

Exploration of Diacerein's Influence on Glucose Metabolism and Insulin Signaling in Animal Models

Diacerein has demonstrated significant benefits in improving glucose metabolism and insulin signaling, particularly in animal models of obesity and type 2 diabetes.

Improved Glucose Tolerance and Insulin Sensitivity: Diacerein treatment has been shown to improve glucose tolerance and insulin sensitivity in diet-induced obese (DIO) mice and type 2 diabetic rats oup.comnih.govresearchgate.netoup.comdiabetesjournals.org. This improvement is linked to reduced inflammation, ER stress, and enhanced insulin signaling pathways in key metabolic tissues.

Metabolic Pathway Modulation: Diacerein reduces ER stress by decreasing PERK phosphorylation and lowers the expression of PTP1B, a key inhibitor of insulin signaling oup.comresearchgate.netoup.com. It also reduces hepatic glucose production and lowers fasting plasma glucose levels oup.comnih.govresearchgate.netoup.comdiabetesjournals.org.

Anti-inflammatory Effects in Metabolism: The drug's ability to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α is considered a primary mechanism for improving insulin resistance oup.comnih.govresearchgate.net. It also inhibits NF-κB and NLRP3 pathways and activates insulin signaling proteins like IRS-1 and AKT nih.gov.

Pancreatic Beta-Cell Function: Diacerein has been shown to improve insulin secretion and β-cell function, potentially by reducing inflammation nih.govscielo.br.

Table 4: Diacerein's Influence on Glucose Metabolism and Insulin Signaling in Animal Models

| Parameter | Effect of Diacerein | Animal Model/System | Key Finding | Reference |

| Glucose Tolerance | Improvement | DIO Mice, T2D Rats | Improves glucose tolerance | oup.comnih.govresearchgate.netoup.comdiabetesjournals.org |

| Insulin Sensitivity | Improvement | DIO Mice, T2D Rats | Improves insulin sensitivity | oup.comnih.govresearchgate.netoup.comdiabetesjournals.org |

| ER Stress (PERK) | Reduction | Liver, Adipose Tissue | Reduces PERK phosphorylation | oup.comoup.com |

| PTP1B | Reduction | Liver, Muscle, Adipose Tissue | Reduces PTP1B expression | oup.comresearchgate.netoup.com |

| Hepatic Glucose Output | Reduction | Liver | Lowers hepatic glucose production | oup.comnih.govresearchgate.netoup.comdiabetesjournals.org |

| Fasting Plasma Glucose | Reduction | Diabetic Animals | Lowers fasting plasma glucose | oup.comnih.govresearchgate.netoup.comdiabetesjournals.org |

| Insulin Secretion | Improvement | T2D Patients, Animal Models | Improves insulin secretion | nih.govscielo.br |

| NF-κB/NLRP3 Pathways | Inhibition | Diabetic Rats | Inhibits NF-κB and NLRP3 pathways | nih.gov |

| IRS-1/AKT Activation | Activation | Diabetic Rats | Activates IRS-1 and AKT | nih.gov |

Assessment of Antioxidant and Anti-apoptotic Mechanisms in Preclinical Contexts

Diacerein exhibits significant antioxidant and anti-apoptotic properties, contributing to its protective effects in various disease models.

Antioxidant Activity: Diacerein combats oxidative stress by reducing labile iron pool expansion and lipid peroxide overproduction mdpi.com. It also ameliorates oxidative stress parameters such as malondialdehyde (MDA) and enhances levels of glutathione (B108866) (GSH) and catalase in renal tissue imrpress.com.

Ferroptosis Resistance: Diacerein reinforces the resistance of cardiomyocytes to ferroptosis, a form of regulated cell death driven by iron accumulation and lipid peroxidation. This protection is mediated by restoring the NRF2/SLC7A11/GPX4 signaling axis mdpi.com.

Anti-apoptotic Effects: Diacerein demonstrates anti-apoptotic effects, protecting against DOX-induced cardiomyocyte apoptosis mdpi.com. It also increases pro-apoptotic caspase-3 expression in certain models, suggesting a complex role in regulating cell death pathways nih.gov. Diacerein inhibits IL-1β downstream mediated apoptosis nih.gov.

Reduction of Inflammatory Mediators: By reducing inflammatory mediators like TNF-α, diacerein indirectly contributes to its antioxidant and anti-apoptotic roles, as inflammation is often linked to oxidative damage and cell death imrpress.comnih.gov.

Table 5: Diacerein's Antioxidant and Anti-apoptotic Mechanisms

| Mechanism/Process | Effect of Diacerein | System/Model | Key Finding | Reference |

| Antioxidant Activity | Amelioration | Renal Tissue | Decreased MDA, Increased GSH/Catalase | imrpress.com |

| Antioxidant Activity | Combats oxidative stress | Cardiac tissue | Reduces lipid peroxidation | mdpi.com |

| Ferroptosis Resistance | Enhancement | Cardiomyocytes | Restores NRF2/SLC7A11/GPX4 axis | mdpi.com |

| Cardiomyocyte Apoptosis | Inhibition | Cardiac tissue | Abrogates DOX-induced apoptosis | mdpi.com |

| Apoptosis (General) | Anti-apoptotic | Various | Possesses anti-apoptotic properties | researchgate.neteurekaselect.com |

| Caspase-3 Expression | Increase | Rat BPH model | Increases pro-apoptotic caspase 3 | nih.gov |

| TNF-α | Reduction | Renal Tissue, BPH | Reduces TNF-α | imrpress.comnih.gov |

Role of Diacerein-13C6 in Advancing Understanding of Diacerein's Pain Modulatory Mechanisms in Preclinical Models

While specific studies directly linking This compound to pain modulatory mechanisms are not detailed in the provided search results, the established anti-inflammatory actions of diacerein strongly suggest its role in pain management. Diacerein has demonstrated a beneficial effect on pain relief researchgate.neteurekaselect.com, primarily through its ability to inhibit pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, which are key mediators of inflammatory pain frontiersin.orgoup.comnih.govresearchgate.netjcdr.netnih.gov.

The utility of isotopically labeled compounds such as This compound is paramount in preclinical research for understanding drug disposition and mechanisms of action. Specifically, This compound would allow researchers to:

Trace Pharmacokinetics: Quantify the absorption, distribution, metabolism, and excretion (ADME) of diacerein in vivo. This includes determining drug concentrations in target tissues and biological fluids over time.

Quantify Drug Exposure: Provide precise measurements of diacerein and its metabolites, enabling a direct correlation between drug exposure and observed pharmacological effects, including pain modulation.

Elucidate Metabolic Fate: Understand how diacerein is metabolized in the body, which is crucial for identifying active metabolites and potential drug-drug interactions.

By providing quantitative data on diacerein's presence and concentration at sites of inflammation or pain, labeled compounds like This compound are indispensable tools for validating the proposed mechanisms of pain relief and for optimizing therapeutic strategies. The detailed understanding of diacerein's anti-inflammatory pathways, as outlined in the preceding sections, forms the foundation upon which studies using labeled compounds can build to precisely define its analgesic potential.

Compound List:

Diacerein

Rhein

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

Tumor Necrosis Factor-alpha (TNF-α)

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)

Mitogen-Activated Protein Kinase (MAPK)

Extracellular Signal-Regulated Kinases (ERK)

Janus Kinase (JAK)

Signal Transducer and Activator of Transcription 3 (STAT3)

Phosphatidylinositol 3-kinase/Akt (PI3K/Akt)

Protein Tyrosine Phosphatase 1B (PTP1B)

Insulin Receptor Substrate-1 (IRS-1)

Endoplasmic Reticulum (ER) stress

Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK)

Caspase-1

NLRP3 inflammasome

Gasdermin-D (GSDM-D)

Matrix Metalloproteinase-13 (MMP-13)

Transforming Growth Factor-beta (TGF-β)

Aggrecan

Proteoglycan

Hyaluronic acid

Type II collagen

Nuclear factor erythroid 2-related factor 2 (NRF2)

Solute carrier family 7 member 11 (SLC7A11)

Glutathione peroxidase 4 (GPX4)

Caspase-3

B-cell lymphoma 2 (Bcl-2)

Bcl-extra large (Bcl-xL)

Bcl-2-associated X protein (Bax)

Future Directions and Advanced Research Perspectives for Diacerein 13c6

Development and Application of Novel Stable Isotope Labeled Diacerein (B1670377) Analogues for Targeted Research Questions

While Diacerein-13C6 is a powerful tool for tracing the carbon skeleton, the development of other stable isotope-labeled analogues can address more specific and targeted research questions. nih.gov Stable isotopes are chemically and functionally identical to their more abundant counterparts but differ in mass, making them distinguishable by analytical equipment like mass spectrometers. nih.gov By strategically replacing atoms such as hydrogen with deuterium (B1214612) (²H) or nitrogen with ¹⁵N, researchers can investigate different aspects of the drug's disposition. nih.govfrontiersin.org

For instance, deuterated analogues of diacerein or its active metabolite, rhein (B1680588), could be synthesized to study the kinetic isotope effect. This would provide insight into the metabolic stability of the molecule at specific sites, helping to identify which chemical bonds are broken during metabolism and the rate-limiting steps in its biotransformation. Novel analogues could also be used in "heavy-drug" concepts, where deuteration at metabolically active sites can slow down drug metabolism, potentially altering the pharmacokinetic profile.

Future research could focus on synthesizing a suite of labeled diacerein analogues to dissect its complex metabolic pathways, including the conversion to rhein and subsequent conjugation to form rhein glucuronide and rhein sulfate (B86663). nih.gov

Table 1: Potential Novel Stable Isotope Labeled Diacerein Analogues and Their Research Applications

| Labeled Analogue | Isotope | Potential Research Application | Rationale |

| Diacerein-d7 | Deuterium (²H) | Investigating metabolic stability and identifying sites of oxidative metabolism. | C-D bonds are stronger than C-H bonds, slowing metabolism at the site of labeling (Kinetic Isotope Effect). |

| Rhein-¹⁵N | Nitrogen-15 (¹⁵N) | Tracing the nitrogen-containing components in metabolic pathways. | Allows for specific tracking of nitrogen fate, useful in proteomics and amino acid metabolism studies. |

| Diacerein-¹⁸O₂ | Oxygen-18 (¹⁸O) | Studying the mechanisms of hydrolysis and conjugation reactions. | ¹⁸O can be used to trace the source of oxygen atoms in metabolites, elucidating enzymatic reaction mechanisms. |

| Diacerein-¹³C₆, d₇ | ¹³C and ²H | Combined pharmacokinetic studies to differentiate co-administered labeled and unlabeled drugs. | Allows for simultaneous administration and differentiation, reducing inter-subject variability in comparative PK studies. |

Integration of this compound with Multi-Omics Approaches (e.g., Metabolomics, Proteomics) for Systems Biology Research

The integration of stable isotope tracing with multi-omics technologies represents a paradigm shift towards a systems-level understanding of drug action. nih.govazolifesciences.com By using this compound, researchers can move beyond simple pharmacokinetic measurements and explore the drug's impact on the broader biological network. nih.gov This approach, often termed stable isotope-resolved metabolomics (SIRM), can map the metabolic fate of the ¹³C atoms from the drug as they are incorporated into various endogenous metabolites. researchgate.net

In a typical experiment, a biological system (e.g., cell culture, animal model) is treated with this compound. Subsequent analysis of the metabolome and proteome using high-resolution mass spectrometry can reveal:

Metabolic Flux: How the drug and its metabolites alter the flow of molecules through central carbon metabolism and other pathways.

Target Engagement: Identification of proteins that directly bind to diacerein or its metabolites.

Downstream Effects: Changes in the abundance of proteins and metabolites in pathways modulated by the drug's activity, such as inflammatory and cartilage degradation pathways. sciencescholar.us

This multi-omics approach provides a comprehensive snapshot of the molecular changes induced by the drug, linking the drug's metabolic fate to its physiological effects and offering a deeper understanding of its mechanism of action. azolifesciences.comtechscience.com

Advanced Computational Modeling and Simulation of Pharmacokinetic and Metabolic Processes Informed by Isotopic Data

Data generated from studies using this compound are invaluable for developing highly accurate and predictive computational models of the drug's pharmacokinetics (PK) and metabolism. nih.gov Traditional PK modeling relies on measuring the concentration of the parent drug and its metabolites in plasma over time. nih.gov However, stable isotope tracer data provides a much richer dataset, allowing for the precise determination of rates of absorption, distribution, metabolism, and excretion (ADME). semanticscholar.org

This high-resolution data can be used to build and refine physiologically based pharmacokinetic (PBPK) models. PBPK models are mathematical representations of the body's organs and tissues, simulating how a drug moves through and is processed by the body. By incorporating isotopic data, these models can:

More accurately simulate the conversion of diacerein to rhein. nih.gov

Quantify the extent of enterohepatic circulation of rhein and its metabolites. nih.gov

Predict drug concentrations in specific tissues where direct measurement is difficult or impossible.

Simulate the effects of genetic polymorphisms in metabolic enzymes or disease states on the drug's pharmacokinetics.

The integration of isotopic data enhances the predictive power of these models, making them a crucial tool in drug development and personalized medicine.

Table 2: Parameters for Computational Models Informed by this compound Data

| Model Parameter | Description | How Isotopic Data Improves Accuracy |

| Absorption Rate (ka) | The rate at which the drug enters systemic circulation. | Differentiates between the administered drug and reabsorbed metabolites from enterohepatic circulation. |

| Metabolic Clearance (CLmet) | The volume of plasma cleared of the drug by metabolism per unit time. | Directly measures the rate of conversion of this compound to its labeled metabolites (e.g., Rhein-13C6). |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Tracing the labeled compound into tissues provides more accurate data on tissue-specific distribution. |

| Formation Rate of Metabolites | The rate at which metabolites like rhein glucuronide and rhein sulfate are formed. | Allows for precise quantification of flux through different metabolic pathways. |

Expansion of this compound Applications in Translational Preclinical Research for Disease Pathogenesis Studies

This compound is a valuable tool for translational preclinical research, which aims to bridge the gap between basic laboratory findings and clinical applications. Diacerein has demonstrated anti-inflammatory and chondroprotective effects, primarily through the inhibition of interleukin-1β (IL-1β). sciencescholar.usnih.gov It has been investigated not only in osteoarthritis but also in other inflammatory conditions. nih.govnih.gov

Using this compound in preclinical disease models (e.g., animal models of osteoarthritis or inflammatory diseases) can provide critical insights into disease pathogenesis. For example, researchers can:

Quantify Target Site Concentration: Measure the precise concentration of this compound and its active metabolite, Rhein-13C6, in inflamed joint tissues or specific cell types like chondrocytes. nih.gov

Link Pharmacokinetics to Pharmacodynamics (PK/PD): Directly correlate the tissue-specific concentration of the labeled drug with biological endpoints, such as the suppression of inflammatory markers or the preservation of cartilage.

Investigate Drug-Disease Interactions: Study how the disease state itself alters the metabolism and distribution of diacerein, leading to a better understanding of why treatment efficacy might vary between individuals.

A recent translational study highlighted diacerein's potential to reduce inflammasome activation and SARS-CoV-2 replication. nih.govnih.gov Re-examining these effects with this compound could precisely track the drug's engagement with viral and host cell machinery, providing a clearer picture of its mechanism in infectious disease contexts. nih.govnih.gov These detailed mechanistic studies are crucial for validating new therapeutic targets and optimizing treatment strategies for various diseases.

Q & A

Q. Methodological Answer :

- Synthesis : Use stable isotope labeling by incorporating ¹³C at specific carbon positions during synthesis. Employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98%) .

- Data Validation : Apply kinetic modeling to distinguish labeled vs. unlabeled metabolites. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to quantify cross-contamination thresholds .

What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

Basic Question : How should researchers design dose-escalation experiments to minimize variability in this compound toxicity assays? Advanced Question : How can conflicting results between in vitro cytotoxicity and in vivo safety profiles of this compound be reconciled?

Q. Methodological Answer :

- Experimental Design : Use a factorial design with covariates (e.g., cell line heterogeneity, metabolic clearance rates). Apply ANOVA with post-hoc Tukey tests to identify dose-dependent effects .

- Contradiction Resolution : Conduct interspecies scaling analyses to model metabolic differences. Validate findings using physiologically based pharmacokinetic (PBPK) simulations .

How can this compound be used to validate target engagement in osteoarthritis models?

Basic Question : What biomarkers are most sensitive for tracking this compound’s inhibition of interleukin-1β (IL-1β) in cartilage explants? Advanced Question : How do methodological discrepancies in sample preparation (e.g., freeze-thaw cycles) affect the stability of this compound in synovial fluid?

Q. Methodological Answer :

- Biomarker Selection : Quantify IL-1β suppression via ELISA and correlate with ¹³C-labeled drug concentrations using isotopic ratio mass spectrometry (IRMS) .

- Sample Stability : Perform accelerated stability studies under varying temperatures and pH conditions. Use linear regression to model degradation kinetics .

What analytical techniques are optimal for distinguishing this compound from its metabolites in complex matrices?

Basic Question : How can researchers optimize LC-MS/MS parameters to separate this compound from endogenous compounds in plasma? Advanced Question : How do matrix effects (e.g., ion suppression) influence the accuracy of this compound quantification in tissue homogenates?

Q. Methodological Answer :

- Chromatography : Employ a C18 column with a gradient elution (0.1% formic acid in acetonitrile/water). Validate separation efficiency using spiked blank matrices .

- Matrix Effects : Use post-column infusion to assess ion suppression. Apply a matched internal standard (e.g., Diacerein-d6) to correct for variability .

How should researchers address reproducibility challenges in this compound bioavailability studies?

Basic Question : What pharmacokinetic parameters (e.g., AUC, Cmax) are most critical for comparing this compound formulations? Advanced Question : Why do inter-laboratory variations persist in this compound bioavailability data, and how can harmonization be achieved?

Q. Methodological Answer :

- Parameter Selection : Use non-compartmental analysis (NCA) to calculate AUC₀–∞ and Cmax. Normalize data to body surface area or lean body mass .

- Harmonization : Adopt standardized protocols from regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Conduct round-robin trials to identify systematic errors .

What computational tools are effective for modeling this compound’s binding affinity to collagenases?

Basic Question : How can molecular docking simulations predict this compound’s interaction with MMP-13? Advanced Question : How do force field inaccuracies impact free-energy calculations for this compound-protein complexes?

Q. Methodological Answer :

- Docking : Use AutoDock Vina with flexible side-chain residues. Validate predictions via surface plasmon resonance (SPR) .

- Force Field Calibration : Compare Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) results with experimental binding constants. Adjust van der Waals radii iteratively .

How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Basic Question : What transcriptomic signatures are associated with this compound treatment in chondrocytes? Advanced Question : How do epigenetic modifications (e.g., DNA methylation) modulate this compound’s anti-inflammatory effects?

Q. Methodological Answer :

- Transcriptomics : Perform RNA sequencing and pathway enrichment analysis (e.g., KEGG, GO). Use weighted gene co-expression networks (WGCNA) to identify hub genes .

- Epigenetics : Conduct methylated DNA immunoprecipitation sequencing (MeDIP-seq). Integrate data with chromatin accessibility profiles (ATAC-seq) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.